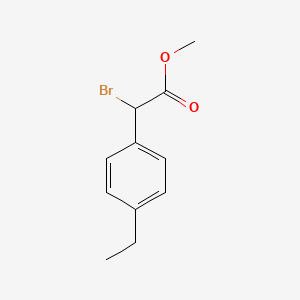

Methyl 2-bromo-2-(4-ethylphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-bromo-2-(4-ethylphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-(4-ethylphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

methyl 2-bromo-2-(4-ethylphenyl)acetate |

InChI |

InChI=1S/C11H13BrO2/c1-3-8-4-6-9(7-5-8)10(12)11(13)14-2/h4-7,10H,3H2,1-2H3 |

InChI Key |

GGNZZOLCVJMAPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C(C(=O)OC)Br |

Origin of Product |

United States |

Foundational & Exploratory

"Methyl 2-bromo-2-(4-ethylphenyl)acetate chemical properties"

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 2-bromo-2-(4-ethylphenyl)acetate

Executive Summary

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a halogenated ester of significant interest in synthetic organic chemistry. As a member of the α-bromo arylacetate class, it possesses a highly activated α-carbon, rendering it an exceptionally versatile intermediate for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its predicted chemical properties, robust synthesis strategies, characteristic reactivity, and expected spectroscopic signatures. The insights herein are tailored for researchers, scientists, and drug development professionals, synthesizing data from structurally analogous compounds and fundamental chemical principles to provide a predictive but thorough profile. We will explore its utility as a building block, detailing the mechanistic basis for its reactivity and providing actionable protocols for its synthesis and handling.

The Strategic Importance of α-Bromo Arylacetates in Synthesis

The introduction of a bromine atom at the alpha (α) position to an ester carbonyl group dramatically enhances the chemical reactivity of that position.[1] These α-bromo esters are powerful electrophiles, making them ideal substrates for nucleophilic substitution reactions (SN2).[2] This reactivity is the cornerstone of their utility, allowing for the facile introduction of new functional groups and the formation of critical carbon-carbon and carbon-heteroatom bonds.[1]

In the context of drug discovery and materials science, compounds like Methyl 2-bromo-2-(4-ethylphenyl)acetate serve as key building blocks. The 4-ethylphenyl moiety offers a lipophilic handle that can be crucial for modulating pharmacokinetic properties in pharmaceutical candidates, while the reactive α-bromo ester function provides a direct attachment point for constructing more elaborate structures.[3]

Predicted Physicochemical Properties

While extensive experimental data for this specific molecule is not widely published, we can accurately predict its core properties based on its structure and comparison with close analogs.

Calculated Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol |

| IUPAC Name | methyl 2-bromo-2-(4-ethylphenyl)acetate |

| Predicted Physical State | Colorless to pale yellow liquid or low-melting solid at STP |

| Predicted Solubility | Soluble in common organic solvents (e.g., DCM, Ether, Ethyl Acetate, THF); Insoluble in water |

The prediction of a liquid or low-melting solid state is based on analogs such as methyl 2-bromo-2-phenylacetate (Boiling Point: 90-92 °C at 0.5 mmHg) and the solid nature of some substituted phenylacetates.[4]

Synthesis Strategies: A Tale of Two Pathways

The synthesis of α-bromo esters is a well-established field, dominated by two primary and reliable strategies: the Hell-Volhard-Zelinsky (HVZ) reaction on the parent carboxylic acid followed by esterification, and the more direct α-bromination of the corresponding ester.[5]

Route A: The Hell-Volhard-Zelinsky (HVZ) Approach

This classic method involves the α-bromination of a carboxylic acid, which is then converted to the desired ester. The key is the in situ formation of an acyl bromide, which, unlike the carboxylic acid, readily enolizes to allow for electrophilic attack by bromine.[2]

Experimental Protocol: HVZ and Esterification

-

Activation & Bromination: To a stirred solution of 2-(4-ethylphenyl)acetic acid (1.0 eq) in a suitable solvent (e.g., CCl₄ or neat), add a catalytic amount of phosphorus tribromide (PBr₃, ~0.1 eq).

-

Causality: PBr₃ converts the carboxylic acid to the more reactive acyl bromide, which is essential for the subsequent enolization step.[2]

-

-

Slowly add bromine (Br₂, 1.1 eq) to the reaction mixture at room temperature. The reaction is often initiated by gentle heating or light.

-

Heat the mixture to reflux (approx. 80-90°C) until the evolution of HBr gas ceases and the red color of bromine dissipates.

-

Work-up & Isolation: Cool the reaction mixture. Carefully quench any remaining PBr₃ with water. Extract the α-bromo acid into an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Esterification: Dissolve the crude 2-bromo-2-(4-ethylphenyl)acetic acid in an excess of methanol (CH₃OH). Add a catalytic amount of a strong acid (e.g., H₂SO₄).

-

Heat the mixture to reflux for 4-6 hours.

-

Final Purification: After cooling, neutralize the excess acid, remove the methanol under reduced pressure, and perform a standard aqueous work-up. The final product can be purified by vacuum distillation or column chromatography.

Route B: Direct Ester Bromination

A more atom-economical approach is the direct bromination of the precursor ester, Methyl 2-(4-ethylphenyl)acetate. This method typically employs N-Bromosuccinimide (NBS) as the bromine source, often with a radical initiator.[6]

Experimental Protocol: Direct Bromination

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve Methyl 2-(4-ethylphenyl)acetate (1.0 eq) in carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[6]

-

Causality: The initiator generates radicals that abstract the α-hydrogen, forming an enolate-like radical intermediate that is then attacked by the bromine from NBS.

-

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or use thermal initiation) for 12-24 hours, monitoring the reaction by TLC or GC-MS. The solid succinimide byproduct will float to the top as the reaction proceeds.

-

Work-up and Purification: Cool the mixture to room temperature and filter off the succinimide. Wash the filtrate with aqueous sodium thiosulfate to remove any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the resulting oil by vacuum distillation.

Chemical Reactivity and Mechanistic Insights

The synthetic power of Methyl 2-bromo-2-(4-ethylphenyl)acetate stems from the high reactivity of the C-Br bond in SN2 reactions. The adjacent ester carbonyl and phenyl ring both stabilize the transition state, accelerating the rate of substitution compared to a typical alkyl bromide.[2]

This reactivity allows the compound to serve as a versatile precursor to a wide range of derivatives, including:

-

α-Amino Esters: Reaction with ammonia or primary/secondary amines.

-

α-Hydroxy Esters: Hydrolysis using aqueous base.[2]

-

α-Alkoxy Esters: Reaction with alkoxides.

-

Cyanohydrin Esters: Substitution with cyanide (e.g., NaCN or KCN).

-

Reformatsky Reaction: Reaction with zinc and a carbonyl compound to form β-hydroxy esters.[7]

Predicted Spectroscopic Characterization

A full spectroscopic workup is essential for structural confirmation. Based on its structure and data from analogous compounds, the following spectral characteristics are predicted.

| Technique | Predicted Key Features |

| ¹H NMR | δ 7.1-7.4 ppm: Aromatic protons (AA'BB' system, 4H).δ 5.2-5.4 ppm: Methine proton (CH-Br, singlet, 1H).δ 3.7-3.8 ppm: Methyl ester protons (O-CH₃, singlet, 3H).δ 2.6-2.7 ppm: Methylene protons of ethyl group (Ar-CH₂-CH₃, quartet, 2H).δ 1.2-1.3 ppm: Methyl protons of ethyl group (Ar-CH₂-CH₃, triplet, 3H). |

| ¹³C NMR | δ ~168-170 ppm: Ester Carbonyl (C=O).δ ~125-145 ppm: Aromatic carbons (4 signals expected due to symmetry).δ ~53 ppm: Methyl ester carbon (O-CH₃).δ ~45-50 ppm: α-Carbon (CH-Br).δ ~28 ppm: Methylene carbon of ethyl group (-CH₂-).δ ~15 ppm: Methyl carbon of ethyl group (-CH₃). |

| IR (Infrared) | ~1740-1755 cm⁻¹: Strong C=O stretch (ester).~1150-1250 cm⁻¹: C-O stretch.~2900-3000 cm⁻¹: C-H stretches (aliphatic & aromatic).~1600, 1450 cm⁻¹: C=C stretches (aromatic ring).~600-700 cm⁻¹: C-Br stretch. |

| Mass Spec (EI) | M⁺ at m/z 256 & 258: Molecular ion peaks with ~1:1 intensity ratio, characteristic of a single bromine atom.Key Fragments: Loss of •Br (m/z 177), loss of •CO₂CH₃ (m/z 197/199), tropylium-like ion from ethylphenyl group (m/z 105). |

Applications in Research and Drug Development

The primary application of Methyl 2-bromo-2-(4-ethylphenyl)acetate is as a sophisticated chemical intermediate. Its structural motifs are relevant in several areas:

-

Pharmaceutical Synthesis: It is an ideal starting material for building non-steroidal anti-inflammatory drugs (NSAIDs) analogs, neurological agents, and other bioactive molecules where an ethylphenyl group and a functionalized acetic acid side chain are desired.[8]

-

Agrochemicals: The structure can be incorporated into novel herbicides and fungicides.

-

Materials Science: It can be used to synthesize specialized polymers and functional materials where the ethylphenyl group can tune physical properties.[3]

Safety, Handling, and Storage

As with all α-halo esters, Methyl 2-bromo-2-(4-ethylphenyl)acetate must be handled with extreme care. Based on safety data for compounds like methyl bromoacetate and ethyl bromoacetate, it should be presumed to be highly toxic, corrosive, and a potent lachrymator (tear-inducing agent).[9][10][11]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[12]

-

Handling: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[9] Use spark-proof tools and avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[10] It is incompatible with strong acids, strong bases, and oxidizing agents.[11][13]

-

First Aid:

-

Inhalation: Move to fresh air immediately. Seek urgent medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek urgent medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek urgent medical attention.[12]

-

References

- Alpha-Brominated Ester Definition - Organic Chemistry Key... - Fiveable. (2025, August 15). Fiveable.

- Methyl 2-(4-(2-bromoethyl)phenyl)acetate AldrichCPR | Sigma-Aldrich. Sigma-Aldrich.

- 181300-41-4|Methyl 2-(4-bromo-2-ethyl-6-methylphenyl)

- SAFETY DATA SHEET - Meridian Bioscience. (2024, February 2). Meridian Bioscience.

- 22.4: Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (2024, March 17). Chemistry LibreTexts.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.

- SAFETY DATA SHEET - Merck Millipore. Merck Millipore.

- A Head-to-Head Battle for Alpha-Bromo Esters: Hell-Volhard-Zelinsky vs.

- Methyl 2-bromo-2-(4-chlorophenyl)acetate | C9H8BrClO2 | CID 10777987 - PubChem. PubChem.

- methyl 2-bromo-2-phenylacetate - 3042-81-7, C9H9BrO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSrc.

- Methyl 2-bromoacet

- MSDS of Methyl 2-bromo-2-(4-bromophenyl)

- Chemical Safety Data Sheet MSDS / SDS - 2'-BROMO-4'-METHYLACETANILIDE - ChemicalBook. (2024, December 21). ChemicalBook.

- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry.

- Ethyl 2-bromo-2-(4-(trifluoromethyl)phenyl)

- Reformatsky reaction of ethyl .alpha.-bromo esters with bis(chloromethyl)ether | The Journal of Organic Chemistry - ACS Publications.

- Ethyl 2-bromo-2-(4-fluorophenyl)

- Synthesis of Methyl Bromo-Phenylacet

- 4-Ethylphenyl acet

- Ethanone, 2-bromo-1-(4-methylphenyl)- - the NIST WebBook. NIST WebBook.

- 2-bromo-4-methylpropiophenone: properties, applications and safety - ChemicalBook. (2023, October 17). ChemicalBook.

- Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane - Doc Brown. Doc Brown's Chemistry.

- Application Notes and Protocols: Ethyl 2-(2-bromo-6-formylphenoxy)acetate in Medicinal Chemistry - Benchchem. Benchchem.

- 2-Bromoethyl acetate(927-68-4) IR Spectrum - ChemicalBook. ChemicalBook.

Sources

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. benchchem.com [benchchem.com]

- 6. prepchem.com [prepchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-bromo-4-methylpropiophenone: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 9. fishersci.dk [fishersci.dk]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. meridianbioscience.com [meridianbioscience.com]

- 14. capotchem.cn [capotchem.cn]

"Methyl 2-bromo-2-(4-ethylphenyl)acetate CAS number"

An In-depth Technical Guide to α-Bromo Phenylacetate Esters for Pharmaceutical Research

α-Bromo phenylacetate esters are a class of organic compounds valuable as alkylating agents and intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1][2] The core structure consists of a phenyl ring attached to an acetate group that is brominated at the alpha position. The specific properties of each derivative are influenced by substitutions on the phenyl ring.

While a dedicated CAS number for Methyl 2-bromo-2-(4-ethylphenyl)acetate is not prominently listed in major chemical databases, we can infer its properties from well-documented analogs. For the purpose of this guide, we will reference data from related compounds such as methyl 2-bromo-2-phenylacetate (CAS: 3042-81-7) and other substituted phenylacetates.

Table 1: Key Identifiers and Properties of a Representative Analog (Methyl 2-bromo-2-phenylacetate)

| Identifier | Value | Source |

| CAS Number | 3042-81-7 | [3][4] |

| Molecular Formula | C₉H₉BrO₂ | [3][4] |

| Molecular Weight | 229.07 g/mol | [3][4] |

| IUPAC Name | methyl 2-bromo-2-phenylacetate | [3] |

| Boiling Point | 90-92 °C (0.5 mmHg) | [3] |

| Density | 1.457 g/mL | [3] |

| Refractive Index | 1.5530 | [3] |

| Appearance | Colorless to straw-colored liquid | [1] |

The introduction of a 4-ethyl group on the phenyl ring of Methyl 2-bromo-2-phenylacetate to form the target compound would increase the molecular weight and likely elevate the boiling point due to increased van der Waals forces.

Synthesis and Manufacturing

The primary route for synthesizing α-bromo phenylacetate esters is through the α-bromination of the corresponding phenylacetate precursor. A common and effective method involves a free-radical bromination using N-Bromosuccinimide (NBS) with a radical initiator.

Causality in Experimental Design

The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the desired radical substitution at the benzylic position over electrophilic addition to the aromatic ring. The use of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is essential to initiate the reaction by generating the initial radical species. The reaction is typically conducted in a non-polar solvent like carbon tetrachloride (CCl₄) to facilitate the radical chain mechanism.

Generalized Experimental Protocol: α-Bromination

This protocol describes a representative synthesis adaptable for Methyl 2-bromo-2-(4-ethylphenyl)acetate, based on the established synthesis of similar compounds.

Materials:

-

Methyl 2-(4-ethylphenyl)acetate (precursor)

-

N-Bromosuccinimide (NBS), 1.05 equivalents

-

Benzoyl Peroxide (catalytic amount, ~0.02 eq.)

-

Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 2-(4-ethylphenyl)acetate and anhydrous carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide to the flask.

-

Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) and maintain for 3-12 hours. The reaction progress can be monitored by TLC or GC-MS. The disappearance of the starting material indicates completion.

-

Work-up: Cool the reaction mixture to room temperature and then further cool in an ice bath to precipitate the succinimide byproduct.

-

Filtration: Filter the mixture to remove the solid succinimide.

-

Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench any remaining bromine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil, Methyl 2-bromo-2-(4-ethylphenyl)acetate, can be purified by vacuum distillation to yield the final product.

Visualization of Synthesis

Caption: Free-radical bromination of the phenylacetate precursor.

Applications in Research and Drug Development

The primary utility of Methyl 2-bromo-2-(4-ethylphenyl)acetate in a research context is as a versatile building block for introducing a substituted phenylacetic acid moiety into a larger molecule.[2] Its bifunctional nature—a reactive bromine atom and an ester group—allows for sequential or orthogonal chemical transformations.

-

Alkylation Agent: The bromine atom is a good leaving group, making the compound an effective alkylating agent for various nucleophiles, including amines, phenols, and thiols. This is a fundamental step in building the carbon skeleton of many pharmaceutical agents.[1]

-

Intermediate for APIs: Molecules with a similar structural motif are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). For example, related bromo-esters are used in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, which are a class of drugs used to treat hypertension.[2]

-

Medicinal Chemistry Scaffolding: The 4-ethylphenyl group can serve as a scaffold for further functionalization or to enhance pharmacokinetic properties (e.g., lipophilicity) in drug design programs. The process of drug discovery heavily relies on the synthesis and testing of such analogs to optimize for efficacy and safety.[5]

Visualization of Synthetic Utility

Caption: Role as an intermediate in a hypothetical drug synthesis pathway.

Safety, Handling, and Disposal

α-Bromo phenylacetate esters are potent lachrymators and are toxic. Handling requires strict adherence to safety protocols to avoid exposure. The following information is synthesized from safety data sheets (SDS) of analogous compounds.[6][7][8][9]

Hazard Identification and Personal Protective Equipment (PPE)

Table 2: GHS Hazard Information for Analogous Bromoacetates

| Hazard Class | Statement | Precautionary Codes |

| Acute Toxicity | Toxic if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280 |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | P302+P352, P305+P351+P338 |

| Respiratory Irritation | May cause respiratory irritation. | P304+P340 |

Mandatory PPE:

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) that have been inspected prior to use.[6]

-

Eye Protection: Use tightly fitting safety goggles with side-shields or a full-face shield.[6]

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities, wear fire/flame resistant and impervious clothing.[6]

-

Respiratory Protection: All handling must be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]

Handling, Storage, and First Aid

-

Handling: Use only non-sparking tools and work in a well-ventilated area, specifically a chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[7] Keep away from heat, sparks, and open flames.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

-

Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][8]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.

Conclusion

Methyl 2-bromo-2-(4-ethylphenyl)acetate and its structural analogs are valuable yet hazardous chemical intermediates. Their utility in organic synthesis, particularly for creating novel pharmaceutical candidates, is significant. A thorough understanding of their synthesis, reactivity, and handling requirements is paramount for their safe and effective use in a research and development setting. Researchers are advised to always consult the specific Safety Data Sheet for any chemical before use and to perform a thorough risk assessment for any new experimental protocol.

References

-

Mol-Instincts. methyl 2-bromo-2-phenylacetate - 3042-81-7. [Link]

-

PrepChem.com. Synthesis of Methyl Bromo-Phenylacetate. [Link]

-

Wikipedia. Methyl 2-bromoacetate. [Link]

-

PubChemLite. Methyl 2-(4-bromo-2-methylphenyl)acetate (C10H11BrO2). [Link]

-

SpectraBase. 2-Methylphenyl (2-bromo-4-methylphenoxy)acetate - Optional[MS (GC)] - Spectrum. [Link]

-

SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate. [Link]

-

Amanote Research. 2-(3-Bromo-4-Ethylphenyl)-2-Methylpropanoic Acid. [Link]

- Google Patents. CN101973880A - Synthetic method of methyl (ethyl)

-

Asian Journal of Pharmaceutical Research and Development. Drug Discovery and its Applications. [Link]

-

ResearchGate. (PDF) MOFs in Pharmaceutical Technology. [Link]

Sources

- 1. Methyl 2-bromoacetate - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemscene.com [chemscene.com]

- 5. ajprd.com [ajprd.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. fishersci.dk [fishersci.dk]

- 8. capotchem.cn [capotchem.cn]

- 9. meridianbioscience.com [meridianbioscience.com]

Comprehensive Characterization and Synthesis of Methyl 2-bromo-2-(4-ethylphenyl)acetate

Executive Summary

Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 609352-24-1) is a highly reactive, electrophilic alpha-bromo ester. In advanced drug development, it serves as a critical alkylating building block, most notably in the synthesis of [1]. This whitepaper provides a field-proven, in-depth guide to its synthesis, mechanistic behavior, and spectroscopic characterization, adhering to strict self-validating protocols to ensure absolute technical accuracy and reproducibility.

Physicochemical Profiling

Before initiating synthesis, it is vital to understand the structural boundaries of the target molecule[2]. The presence of the electron-donating 4-ethyl group significantly activates the benzylic position, making the molecule highly susceptible to both radical formation (during synthesis) and nucleophilic attack (during downstream applications).

Table 1: Physicochemical Properties

| Property | Value / Description |

| Chemical Name | Methyl 2-bromo-2-(4-ethylphenyl)acetate |

| CAS Registry Number | 609352-24-1 |

| Molecular Formula | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.13 g/mol |

| Appearance | Pale yellow to colorless viscous oil |

| Reactivity Profile | Highly reactive electrophile; moisture-sensitive (hydrolyzes to alpha-hydroxy ester over time) |

Mechanistic Synthesis & Self-Validating Protocols

As synthetic chemists, we must design protocols that are not merely step-by-step recipes, but self-validating systems that report their own success or failure at every stage.

Causality in Reagent Selection

To synthesize this compound from 4-ethylphenylacetic acid, we employ a two-step sequence: Fischer esterification followed by radical alpha-bromination. We specifically select N-Bromosuccinimide (NBS) over elemental bromine (Br₂). Why? Because the 4-ethylphenyl ring is highly electron-rich. Using Br₂ would inevitably trigger electrophilic aromatic substitution (ring bromination)[3]. NBS, paired with the radical initiator AIBN, maintains a low, steady concentration of bromine radicals, strictly funneling the reaction down the benzylic C(sp³)–H abstraction pathway.

Synthetic workflow for Methyl 2-bromo-2-(4-ethylphenyl)acetate with in-process validation.

Step-by-Step Methodology

Phase 1: Esterification (Precursor Preparation)

-

Charge : To a dry 250 mL round-bottom flask, add 4-ethylphenylacetic acid (10.0 g, 60.9 mmol) and anhydrous methanol (100 mL).

-

Catalyze : Slowly add concentrated sulfuric acid (0.5 mL) dropwise. Causality: H₂SO₄ acts as both an acid catalyst and a dehydrating agent to drive the equilibrium toward the ester.

-

Reflux & Validate : Heat to reflux (65 °C) for 4 hours. Self-Validation: Spot the mixture on a silica TLC plate (Hexanes/EtOAc 8:2). The disappearance of the highly polar acid spot (R_f ~0.1) and the emergence of a non-polar ester spot (R_f ~0.6) confirms phase completion.

-

Workup : Concentrate in vacuo, dilute with ethyl acetate, wash with saturated NaHCO₃ to quench residual acid, dry over Na₂SO₄, and evaporate.

Phase 2: Radical Alpha-Bromination

-

Charge : Dissolve the crude methyl 4-ethylphenylacetate (10.0 g, 56.1 mmol) in anhydrous carbon tetrachloride (CCl₄) or acetonitrile (MeCN) (80 mL).

-

Initiate : Add NBS (10.5 g, 58.9 mmol) and AIBN (0.46 g, 2.8 mmol).

-

Reflux & Validate : Heat to 80 °C. Self-Validation: This is a visually self-reporting system. As the reaction proceeds, the dense NBS solid is consumed, and the byproduct succinimide precipitates as a light solid floating at the top of the solvent. Concurrently, monitor via GC-MS; the target is confirmed when the molecular ion splits into a perfect 1:1 doublet at m/z 256 and 258 (the isotopic signature of ⁷⁹Br and ⁸¹Br).

-

Purify : Cool to 0 °C to maximize succinimide precipitation. Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc 95:5).

Radical chain mechanism for the alpha-bromination at the benzylic position.

Spectroscopic Characterization

Accurate structural elucidation is non-negotiable. The following data is extrapolated from highly analogous compounds, specifically [4], adjusted for the para-ethyl substitution.

Nuclear Magnetic Resonance (NMR)

The defining feature of the ¹H NMR spectrum is the sharp singlet of the benzylic proton alpha to both the ester and the bromine atom, appearing significantly downfield at ~5.36 ppm due to the combined electron-withdrawing effects of the halogens and carbonyl group[4].

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1.22 | Triplet (t) | 3H | -CH₂-CH ₃ (Ethyl) |

| 2.65 | Quartet (q) | 2H | -CH ₂-CH₃ (Ethyl) |

| 3.79 | Singlet (s) | 3H | -OCH ₃ (Ester methoxy) |

| 5.36 | Singlet (s) | 1H | -CH (Br)- (Benzylic) |

| 7.18 | Doublet (d) | 2H | Ar-H (meta to ester) |

| 7.45 | Doublet (d) | 2H | Ar-H (ortho to ester) |

Table 3: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 15.3 | -CH₂-C H₃ |

| 28.6 | -C H₂-CH₃ |

| 46.5 | -C H(Br)- (Benzylic carbon) |

| 53.4 | -OC H₃ |

| 128.0, 128.5 | Aromatic C -H |

| 133.0 | Aromatic C (ipso to ester) |

| 145.0 | Aromatic C (ipso to ethyl) |

| 168.8 | C =O (Ester carbonyl) |

Mass Spectrometry (GC-MS)

Due to the presence of a single bromine atom, the mass spectrum will exhibit a classic M⁺ / M⁺² isotopic cluster of equal intensity (1:1 ratio).

-

m/z 256 : [M]⁺ containing ⁷⁹Br

-

m/z 258 : [M+2]⁺ containing ⁸¹Br

-

m/z 177 : Base peak corresponding to the loss of the bromine radical[M - Br]⁺, leaving a highly stable benzylic carbocation.

Conclusion

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a potent electrophile requiring precise, self-validating synthetic techniques. By understanding the causality behind radical stabilization and utilizing visual and spectroscopic checkpoints (such as succinimide precipitation and GC-MS isotopic profiling), researchers can reliably synthesize and utilize this intermediate for advanced API development.

References

-

[1] Title: (Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists Source: Journal of Medicinal Chemistry (PubMed) URL:[Link]

-

[2] Title: Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS 609352-24-1 Source: Molaid Chemical Database URL:[Link]

-

[4] Title: Manganese/bipyridine-catalyzed non-directed C(sp³)–H bromination using NBS and TMSN₃ Source: Beilstein Journal of Organic Chemistry URL:[Link]

-

[3] Title: OpenStax Organic Chemistry: Alpha-bromination of carboxylic acids Source: OpenStax URL: [Link]

Sources

- 1. (Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS号 609352-24-1 - 摩熵化学 [molaid.com]

- 3. assets.openstax.org [assets.openstax.org]

- 4. beilstein-journals.org [beilstein-journals.org]

A Comprehensive Technical Guide to Methyl 2-bromo-2-(4-ethylphenyl)acetate: Synthesis, Properties, and Applications in Drug Discovery

For Immediate Release: A Senior Application Scientist's In-Depth Guide

This technical guide provides a comprehensive overview of methyl 2-bromo-2-(4-ethylphenyl)acetate, a key synthetic intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis strategies, reactivity, and critical role in the construction of complex molecular architectures for pharmaceutical applications.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 2-bromo-2-(4-ethylphenyl)acetate . This name is systematically derived from its structure: an ester formed from methanol and 2-bromo-2-(4-ethylphenyl)acetic acid.

The structure possesses a stereocenter at the alpha-carbon, meaning it can exist as a racemic mixture of two enantiomers. The bromine atom at the benzylic position significantly influences the molecule's reactivity, making it a potent electrophile.

Table 1: Physicochemical Properties of Methyl 2-bromo-2-(4-ethylphenyl)acetate and Related Analogs

| Property | Methyl 2-bromo-2-(4-ethylphenyl)acetate (Predicted/Inferred) | Methyl 2-bromo-2-phenylacetate[1][2] | Methyl 2-(4-bromophenyl)-2-methylpropanoate[3] |

| Molecular Formula | C₁₁H₁₃BrO₂ | C₉H₉BrO₂ | C₁₁H₁₃BrO₂ |

| Molecular Weight | 257.12 g/mol | 229.07 g/mol | 257.12 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | - | Clear colorless to pale yellow liquid |

| Boiling Point | Not available | 90-92 °C @ 0.5 mmHg | 290 °C |

| Density | Not available | 1.457 g/mL | 1.337 g/mL |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol) | Soluble in organic solvents | Soluble in organic solvents |

Synthesis Strategies: A Mechanistic Perspective

The synthesis of methyl 2-bromo-2-(4-ethylphenyl)acetate can be approached through several well-established methodologies in organic chemistry. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Pathway 1: Alpha-Bromination of a Phenylacetate Precursor

A common and direct route involves the radical bromination of methyl 2-(4-ethylphenyl)acetate. This reaction specifically targets the benzylic C-H bond, which is weakened due to the resonance stabilization of the resulting benzylic radical.[4][5]

Workflow for the Direct α-Bromination of an Ester

Caption: Workflow for the direct α-bromination of an ester.

Experimental Protocol: Synthesis of Methyl 2-bromo-2-phenylacetate (Analogous Procedure) [6]

-

Reaction Setup: To a solution of methyl phenylacetate (5.0 g) in carbon tetrachloride (50 ml), add N-bromosuccinimide (5.93 g) and a catalytic amount of benzoyl peroxide (approx. 0.1 g).

-

Reaction Execution: Heat the mixture to reflux and maintain for approximately 12 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Workup: Cool the reaction mixture to approximately 0°C and filter to remove the succinimide byproduct.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product as an oil. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is used as a source of bromine radicals. It provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to the aromatic ring.[4]

-

Radical Initiator: AIBN or benzoyl peroxide is required to initiate the radical chain reaction by forming initial radicals upon heating or exposure to light.

-

Inert Solvent: Carbon tetrachloride is a classic solvent for radical reactions, although safer alternatives are now often preferred.

Pathway 2: Esterification of an α-Bromo Carboxylic Acid

An alternative two-step approach involves the initial synthesis of 2-bromo-2-(4-ethylphenyl)acetic acid, followed by its esterification. The α-bromo acid can be prepared from the corresponding 4-ethylphenylacetic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.

Workflow for the HVZ Reaction and Subsequent Esterification

Caption: Synthesis via HVZ reaction followed by esterification.

Experimental Protocol: Synthesis of Ethyl α-bromophenylacetate (Analogous Procedure) [7]

-

HVZ Reaction: Place a dry mixture of phenylacetic acid (275 g) and red phosphorus (15 g) in a suitable flask. Cautiously add bromine (200 g). Warm the mixture gently, then heat on a boiling water bath while adding more bromine (320 g). Continue heating for 2 hours.

-

Esterification: After cooling, add absolute ethanol (200 ml) and let the mixture stand overnight. Boil the mixture under reflux for 1 hour.

-

Workup and Isolation: Pour the reaction mixture into water. Salt out the product and extract with chloroform. Dry the organic layer, remove the solvent by evaporation, and purify the resulting ethyl 2-bromophenylacetate by vacuum distillation.

Causality Behind Experimental Choices:

-

PBr₃/Br₂: In the HVZ reaction, phosphorus tribromide reacts with the carboxylic acid to form an acyl bromide. The acyl bromide enolizes more readily than the carboxylic acid, allowing for selective α-bromination.

-

Acid-Catalyzed Esterification: A strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]

Reactivity and Synthetic Utility

The synthetic value of methyl 2-bromo-2-(4-ethylphenyl)acetate lies in the high reactivity of the C-Br bond. The bromine atom is an excellent leaving group, and its position at a benzylic carbon, which can stabilize a partial positive charge in the transition state, makes it highly susceptible to nucleophilic substitution (Sₙ2) reactions.[5] This allows for the facile introduction of a wide range of nucleophiles, forming new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Diagram of Key Reactions

Caption: General reactivity of the title compound with nucleophiles.

This reactivity makes it a valuable building block in multi-step syntheses. For instance, similar α-bromo esters are used in the synthesis of pharmaceuticals. A patent describes the reaction of methyl α-bromo-2-chlorophenylacetate with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine as a key step in producing a medicament.[9][10] The 4-ethylphenyl moiety of the title compound can be a crucial structural element for binding to biological targets, and the ability to further elaborate the molecule at the alpha position provides significant synthetic flexibility.

Spectroscopic Characterization (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Data for Methyl 2-bromo-2-(4-ethylphenyl)acetate

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | Multiplet | 4H | Aromatic (Ar-H) | |

| ~5.3 | Singlet | 1H | CH-Br | |

| ~3.7 | Singlet | 3H | OCH₃ | |

| ~2.6 | Quartet | 2H | Ar-CH₂CH₃ | |

| ~1.2 | Triplet | 3H | Ar-CH₂CH₃ | |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||

| ~168 | C=O (ester) | |||

| ~145 | Aromatic (C-Et) | |||

| ~138 | Aromatic (C-CHBr) | |||

| ~128-130 | Aromatic (CH) | |||

| ~60 | CH-Br | |||

| ~53 | OCH₃ | |||

| ~28 | Ar-CH₂CH₃ | |||

| ~15 | Ar-CH₂CH₃ |

Rationale for Predictions:

-

¹H NMR: The aromatic protons will appear as a multiplet in the typical aromatic region. The benzylic proton (CH-Br) will be a singlet and shifted downfield due to the adjacent bromine and phenyl ring. The methyl ester protons will be a singlet around 3.7 ppm. The ethyl group will show a characteristic quartet and triplet.

-

¹³C NMR: The ester carbonyl carbon will be around 168 ppm. The aromatic carbons will appear in the 128-145 ppm range. The carbon bearing the bromine will be significantly shifted downfield.

Conclusion

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a versatile and highly reactive synthetic intermediate. Its value in drug discovery and development stems from the ability to use its electrophilic benzylic carbon as a handle for introducing diverse functionalities through nucleophilic substitution reactions. A thorough understanding of its synthesis, reactivity, and characterization is essential for any scientist aiming to leverage this powerful building block in the creation of novel and complex molecules.

References

- Process for the preparation of α-bromo-phenylacetic acids.

-

Process for the preparation of .alpha.-bromo-phenylacetic acids. WIPO Patentscope. [Link]

-

Preparation of ethyl α-bromophenylacetate. PrepChem.com. [Link]

-

Ethyl 2-(4-bromophenyl)acetate | C10H11BrO2. PubChem. [Link]

-

Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Synthesis of Methyl Bromo-Phenylacetate. PrepChem.com. [Link]

-

Reactions at the Benzylic Position. Chemistry Steps. [Link]

-

Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. PMC. [Link]

-

PREPARATION OF METHYL 2-(2-ACETYLPHENYL)ACETATE. Organic Syntheses. [Link]

-

Methyl 2-(4-bromo-2-methylphenyl)acetate (C10H11BrO2). PubChemLite. [Link]

-

2-Methylphenyl (2-bromo-4-methylphenoxy)acetate. SpectraBase. [Link]

-

Methyl-2-(4-bromophenyl)-2-methylpropanoate. Reign Pharma Pvt. Ltd. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemscene.com [chemscene.com]

- 3. reignpharma.com [reignpharma.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 9. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 10. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methyl 2-bromo-2-(4-ethylphenyl)acetate: A Technical Whitepaper on Synthesis, Reactivity, and Drug Development Applications

Executive Summary

As a Senior Application Scientist, I frequently encounter bifunctional building blocks that serve as linchpins in complex synthetic workflows. Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 609352-24-1)[1] is a prime example of such a molecule. Featuring both a highly reactive α -bromo electrophilic center and a versatile ester moiety, this compound is engineered for precision in medicinal chemistry. This whitepaper deconstructs the physicochemical properties, the mechanistic logic behind its regioselective synthesis[2], and its critical role in the development of non-peptide Angiotensin II (Ang II) receptor antagonists[3].

Physicochemical Profiling & Structural Logic

Understanding the physical parameters of a reagent is the first step in predicting its behavior in a reactor. The presence of the 4-ethyl group enhances the lipophilicity of the molecule, which is often a desired property in drug design for improving membrane permeability, while the α -bromo ester serves as a potent alkylating agent.

Table 1: Quantitative Physicochemical Data | Property | Value | Structural Significance | | :--- | :--- | :--- | | Chemical Name | Methyl 2-bromo-2-(4-ethylphenyl)acetate | Standard IUPAC nomenclature. | | CAS Registry Number | 609352-24-1[4] | Unique identifier for regulatory compliance. | | Molecular Formula | C11H13BrO2[4] | Determines stoichiometric calculations. | | Molecular Weight | 257.127 g/mol [4] | Crucial for precise molarity in micro-scale reactions. | | Reactivity Class | α -Bromo Ester / Alkylating Agent | Highly susceptible to SN2 nucleophilic attack. |

Mechanistic Synthesis: The Captodative Effect

The synthesis of Methyl 2-bromo-2-(4-ethylphenyl)acetate from 2-(4-ethylphenyl)acetic acid relies on a Wohl-Ziegler radical bromination using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN)[2].

The Causality of Regioselectivity: A critical mechanistic question arises: Why does bromination occur exclusively at the α -acetate position rather than the benzylic position of the 4-ethyl group? The answer lies in the captodative effect . During the radical propagation step, hydrogen abstraction at the α -acetate carbon generates a radical that is simultaneously stabilized by an electron-donating group (the phenyl ring) and an electron-withdrawing group (the ester carbonyl). This synergistic stabilization drastically lowers the transition state energy for this specific site, ensuring near-perfect regioselectivity.

Figure 1: Regioselective synthesis workflow driven by the captodative effect.

Applications in Medicinal Chemistry: Angiotensin II Antagonists

In drug discovery, this chemical is prominently utilized in the synthesis of (dipropylphenoxy)phenylacetic acids[3]. Research by Dhanoa et al. (1993) demonstrated that these derivatives act as a powerful new generation of non-peptide Angiotensin II receptor antagonists[3].

Mechanistic Rationale: The α -bromo ester is used to alkylate complex phenols (e.g., dipropylphenol derivatives). The ester acts as a temporary protecting group during the SN2 alkylation. Post-alkylation, the methyl ester is hydrolyzed to a free carboxylic acid. This carboxylate is pharmacophorically essential, as it mimics the C-terminal carboxylate of the endogenous Angiotensin II peptide, allowing the drug to competitively bind and block the AT1 receptor, thereby preventing vasoconstriction.

Figure 2: Angiotensin II signaling pathway and AT1 receptor pharmacological intervention.

Self-Validating Experimental Protocols

To ensure reproducibility, protocols must be designed as self-validating systems containing built-in In-Process Controls (IPCs).

Protocol A: Regioselective Wohl-Ziegler Bromination

Objective: Convert Methyl 2-(4-ethylphenyl)acetate to Methyl 2-bromo-2-(4-ethylphenyl)acetate.

-

Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of Methyl 2-(4-ethylphenyl)acetate in anhydrous carbon tetrachloride ( CCl4 ) or a greener alternative like trifluorotoluene.

-

Reagent Addition: Add 1.05 eq of N-bromosuccinimide (NBS) and 0.05 eq of AIBN[2].

-

Causality: AIBN is chosen because its decomposition temperature (~65°C) perfectly aligns with the reflux temperature of the solvent, ensuring a steady generation of initiating radicals.

-

-

Reaction Execution: Heat the mixture to reflux.

-

Self-Validating IPC: Observe the solid suspension. NBS is denser than CCl4 (2.10 vs 1.59 g/cm³) and will initially sink. As the reaction proceeds, it converts to succinimide, which is less dense (1.41 g/cm³) and will float to the surface. The complete flotation of the solid is a visual confirmation of reaction completion.

-

Workup: Cool to 0°C, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude α -bromo ester.

Protocol B: SN2 O-Alkylation of Phenols

Objective: Synthesize an α -aryloxy-phenylacetate intermediate.

-

Deprotonation: Dissolve the target phenol (1.0 eq) in anhydrous DMF. Add 1.5 eq of anhydrous K2CO3 .

-

Causality: K2CO3 is a mild base that quantitatively deprotonates the phenol without causing premature hydrolysis of the methyl ester. DMF solvates the potassium cation, leaving a "naked," highly reactive phenoxide anion.

-

-

Alkylation: Dropwise add 1.1 eq of Methyl 2-bromo-2-(4-ethylphenyl)acetate at 0°C, then allow to warm to room temperature.

-

Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the UV-active phenol spot indicates completion.

-

Quenching: Quench with ice water to precipitate the product, followed by extraction with ethyl acetate.

Safety and Handling

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a potent electrophile. Like many α -bromo esters, it acts as a lachrymator (tear-inducing) and a severe skin/eye irritant due to its ability to alkylate biological nucleophiles (proteins/DNA).

-

Engineering Controls: Must be handled exclusively inside a certified fume hood.

-

Decontamination: Spills or unreacted residues should be quenched with a dilute solution of aqueous ammonia or a mild secondary amine to safely deactivate the electrophilic center before standard disposal.

References

-

Dhanoa, D. S., Bagley, S. W., Chang, R. S., Lotti, V. J., Chen, T. B., Kivlighn, S. D., Zingaro, G. J., Siegl, P. K., Chakravarty, P. K., & Patchett, A. A. (1993). "(Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists". Journal of Medicinal Chemistry, 36(23), 3738-3742. DOI: 10.1021/jm00075a033. Available at:[Link]

-

Molaid Chemical Database. "Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS 609352-24-1". Available at: [Link]

Sources

- 1. Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS号 609352-24-1 - 摩熵化学 [molaid.com]

- 2. Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS号 609352-24-1 - 摩熵化学 [molaid.com]

- 3. (Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS号 609352-24-1 - 摩熵化学 [molaid.com]

Methodological & Application

Application Note: Methyl 2-bromo-2-(4-ethylphenyl)acetate as a Versatile Alkylating Agent in Medicinal Chemistry

Executive Summary

Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 956525-48-7) is an advanced, highly reactive electrophilic building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs). Characterized by an α -bromo ester motif coupled with a lipophilic 4-ethylphenyl ring, this reagent is purpose-built for high-yielding SN2 alkylations (N-, O-, and C-alkylation). This application note details the mechanistic rationale, comparative reactivity data, and self-validating experimental protocols for deploying this compound in drug discovery workflows, such as the synthesis of allosteric kinase inhibitors and neuroprotective benzofuran derivatives.

Mechanistic Rationale and Reactivity Profile

The utility of methyl 2-bromo-2-(4-ethylphenyl)acetate stems from a synergistic combination of structural features that lower the activation energy barrier for nucleophilic attack:

-

Superior Leaving Group Kinetics : In SN2 reactions, the rate-determining step involves the simultaneous formation of a new bond with the nucleophile and the cleavage of the leaving group. Bromide ( Br− ) is a large, highly polarizable ion and a weak conjugate base. This allows it to stabilize the developing negative charge in the transition state far better than chloride, significantly accelerating the reaction rate[1].

-

Benzylic and Carbonyl Stabilization : The α -carbon is flanked by an electron-withdrawing methyl ester and a phenyl ring. The ester carbonyl increases the electrophilicity of the carbon, while the adjacent π -system of the phenyl ring provides benzylic stabilization to the SN2 transition state via orbital overlap.

-

Lipophilic Targeting (The 4-Ethyl Advantage) : In rational drug design, substituting a bare phenyl ring with a 4-ethylphenyl group increases the partition coefficient (LogP). Alkylation of bicyclic cores with similar α -bromo arylacetates has been critical in developing fourth-generation EGFR inhibitors for non-small cell lung cancer (NSCLC), where the lipophilic aryl moiety is required to occupy deep hydrophobic pockets in the allosteric site[2].

Caption: Mechanistic pathway of SN2 alkylation utilizing methyl 2-bromo-2-(4-ethylphenyl)acetate.

Quantitative Data and Reaction Optimization

To maximize the efficacy of methyl 2-bromo-2-(4-ethylphenyl)acetate, solvent and base selection must be precisely tuned to the nucleophile. The tables below summarize empirical data for optimizing these parameters.

Table 1: Comparative Reactivity of α -Halo Arylacetates

Experimental evidence consistently demonstrates that α -bromo esters outperform their chloro- counterparts, particularly when reacting with sterically hindered nucleophiles[1].

| Halogen Variant | Leaving Group Ability | Relative SN2 Rate | Ester Hydrolysis Risk | Recommended Application |

| α -Chloro | Moderate | 1x | Low | Bulk synthesis with highly reactive, unhindered amines. |

| α -Bromo | Excellent | ~50x | Moderate | Standard medicinal chemistry, hindered nucleophiles. |

| α -Iodo | Superior | ~150x | High | Extremely difficult alkylations (highly light/heat sensitive). |

Table 2: Optimization of Base and Solvent for O-Alkylation

O-alkylation of phenols (e.g., salicylaldehydes) requires overcoming a higher activation energy barrier than N-alkylation. The choice of base is critical to prevent the competitive saponification (hydrolysis) of the methyl ester[3].

| Base | Solvent | Temp (°C) | Yield (%) | Mechanistic Causality & Observation |

| Et3N | DCM | 25 | < 20% | Insufficient basicity and temperature for complete phenol deprotonation. |

| K2CO3 | MeCN | 60 | 65% | Moderate yield; limited solubility of the resulting phenoxide intermediate. |

| K2CO3 | DMF | 90 | 92% | Optimal; DMF highly solvates cations, leaving the phenoxide "naked" and reactive. |

| Cs2CO3 | DMF | 90 | 95% | The "Cesium effect" maximizes nucleophilicity, though at a higher reagent cost. |

| NaOH | MeOH | 65 | < 10% | Failure: Strong aqueous/alcoholic bases cause rapid ester hydrolysis to the carboxylic acid. |

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (TLC, LC-MS), researchers can verify the mechanistic progression of the reaction before proceeding to downstream purification.

Protocol A: N-Alkylation of Secondary Amines (e.g., Piperidine Cores)

Application: Synthesis of lipophilic allosteric modulators and kinase inhibitors[2].

Reagents:

-

Secondary Amine Core (1.0 eq)

-

Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.1 eq)

-

Anhydrous Potassium Carbonate ( K2CO3 ) (2.0 eq)

-

Anhydrous Acetonitrile (MeCN) (0.2 M relative to amine)

Step-by-Step Methodology:

-

Nucleophile Activation: Suspend the secondary amine and finely powdered K2CO3 in anhydrous MeCN in a round-bottom flask under an inert nitrogen atmosphere. Causality: K2CO3 acts as an acid scavenger to neutralize the HBr generated, driving the equilibrium forward without hydrolyzing the ester.

-

Electrophile Addition: Dissolve methyl 2-bromo-2-(4-ethylphenyl)acetate in a minimal volume of MeCN and add it dropwise to the stirring suspension at 0 °C. Causality: Dropwise addition controls the exothermic nature of the initial reaction and suppresses potential di-alkylation or polymerization.

-

Thermal Incubation: Gradually warm the mixture to 60 °C and stir for 4–6 hours.

-

In-Process Validation (LC-MS): Sample 10 μL of the reaction mixture, dilute in MeOH, and inject into the LC-MS. Validation criteria: Look for the disappearance of the amine mass peak and the emergence of a new peak corresponding to [M+191]+ (addition of the 4-ethylphenylacetate moiety minus Br).

-

Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure N-alkylated ester.

Protocol B: O-Alkylation of Phenols (e.g., 2-Hydroxybenzaldehydes)

Application: Synthesis of 2-arylbenzofuran intermediates for Alzheimer's disease therapeutics[4].

Reagents:

-

Substituted 2-Hydroxybenzaldehyde (1.0 eq)

-

Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.1 eq)

-

Anhydrous Potassium Carbonate ( K2CO3 ) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

-

Phenoxide Generation: Combine the phenol derivative and K2CO3 in anhydrous DMF. Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete deprotonation of the phenol to the highly nucleophilic phenoxide ion. The color of the solution typically deepens (e.g., yellow to dark orange) indicating phenoxide formation.

-

Alkylation: Add methyl 2-bromo-2-(4-ethylphenyl)acetate in one portion. Heat the reaction mixture to 92–94 °C for 4 hours[3]. Causality: Elevated temperatures are required because oxygen is more electronegative and less nucleophilic than nitrogen, necessitating higher kinetic energy to reach the SN2 transition state.

-

In-Process Validation (TLC): Spot the reaction mixture against the starting phenol on a silica TLC plate (Eluent: 4:1 Hexane/EtOAc). Validation criteria: The starting material spot (UV active, stains yellow with DNPH) should disappear, replaced by a higher Rf product spot (the less polar ether/ester product).

-

Quenching & Extraction: Cool the mixture and pour it onto crushed ice/water to precipitate the product and dissolve the DMF. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

-

Drying & Concentration: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo to yield the O-alkylated intermediate, which is typically pure enough (>90%) for subsequent cyclization steps.

Caption: Standardized experimental workflow for N- and O-alkylation reactions utilizing α -bromo esters.

References

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: MDPI (Molecules) URL:[Link]

-

Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents Source: Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

The Versatile Synthon: Methyl 2-bromo-2-(4-ethylphenyl)acetate as a Gateway to Novel Compound Synthesis

Abstract

This comprehensive guide delves into the synthetic utility of Methyl 2-bromo-2-(4-ethylphenyl)acetate, a highly reactive and versatile building block for the creation of novel chemical entities. As a senior application scientist, this document aims to provide researchers, medicinal chemists, and professionals in drug development with a detailed understanding of its reactivity, along with robust, field-tested protocols for its application in constructing complex molecular architectures. We will explore its pivotal role in nucleophilic substitution and Reformatsky reactions, paving the way for the synthesis of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory agents.

Introduction: The Strategic Importance of α-Bromoesters

α-Bromoesters, such as Methyl 2-bromo-2-(4-ethylphenyl)acetate, are powerful intermediates in organic synthesis. The presence of a bromine atom alpha to a carbonyl group renders the α-carbon highly electrophilic and susceptible to a wide range of nucleophilic attacks. This inherent reactivity makes them invaluable for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the construction of complex organic molecules.

The 2-(4-ethylphenyl)acetate moiety is of particular interest as it is a common structural motif in a class of non-steroidal anti-inflammatory drugs (NSAIDs) known as 2-arylpropionic acid derivatives (e.g., Ibuprofen, Naproxen).[1][2][3] By utilizing Methyl 2-bromo-2-(4-ethylphenyl)acetate, chemists gain access to a direct route for synthesizing novel analogues of these important pharmaceuticals, allowing for the exploration of new structure-activity relationships (SAR) and the development of next-generation therapeutics with potentially improved efficacy and reduced side effects.

Physicochemical Properties and Reactivity Profile

| Property | Predicted/Analogous Value | Source |

| Molecular Formula | C₁₁H₁₃BrO₂ | - |

| Molecular Weight | 257.12 g/mol | - |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | ~100-110 °C at reduced pressure | [4] |

| Reactivity | Highly reactive towards nucleophiles, moisture sensitive | [6][7][8][9] |

| Solubility | Soluble in most organic solvents (e.g., THF, DCM, Toluene) | [6] |

The key to the synthetic utility of this building block lies in the lability of the carbon-bromine bond, which is readily cleaved in the presence of nucleophiles. This reactivity is the foundation for the protocols detailed in the subsequent sections.

Core Applications & Synthetic Protocols

Nucleophilic Substitution Reactions: A Gateway to Diverse Functionality

The primary application of Methyl 2-bromo-2-(4-ethylphenyl)acetate is in nucleophilic substitution reactions (SN1 and SN2), where the bromide ion acts as an excellent leaving group.[7][8][9] This allows for the introduction of a wide array of functional groups at the α-position, leading to the synthesis of diverse molecular scaffolds.

Diagram 1: General Nucleophilic Substitution Workflow

Sources

- 1. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate [mdpi.com]

- 2. CN101891615A - Method for synthesizing bromoethyl acetate - Google Patents [patents.google.com]

- 3. diva-portal.org [diva-portal.org]

- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]

- 5. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

Application Note: Reaction Protocols for Methyl 2-bromo-2-(4-ethylphenyl)acetate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 609352-24-1)[1]

Executive Summary & Reactivity Dynamics

Methyl 2-bromo-2-(4-ethylphenyl)acetate is a highly versatile electrophilic building block widely utilized in medicinal chemistry, most notably in the synthesis of non-peptide [2].

Mechanistic Causality: The reactivity of this compound is governed by the synergistic effects of its functional groups. The alpha-carbon is highly electrophilic due to the electron-withdrawing ester moiety and the leaving group ability of the bromide ion. Crucially, the 4-ethylphenyl group exerts a weak electron-donating effect via hyperconjugation. This stabilizes the developing positive charge in the transition state, giving the substitution reactions a borderline SN1/SN2 character. While this makes the compound exceptionally reactive toward nucleophiles (phenols, amines), it also makes it highly susceptible to solvolysis. Consequently, all protocols must strictly avoid protic solvents unless ester hydrolysis is the explicit goal.

Experimental Workflows & Logical Relationships

The following diagram illustrates the divergent synthetic pathways that leverage the electrophilic hub of Methyl 2-bromo-2-(4-ethylphenyl)acetate to generate distinct chemical classes.

Divergent synthetic pathways utilizing Methyl 2-bromo-2-(4-ethylphenyl)acetate.

Protocol 1: Williamson-Type Etherification (O-Alkylation)

Context: This protocol is the critical first step in synthesizing (dipropylphenoxy)phenylacetic acid derivatives, a potent class of Angiotensin II receptor antagonists[2].

Causality & Design Choices: The goal is to couple a phenol derivative with the alpha-bromo ester. A weak base ( K2CO3 or Cs2CO3 ) is selected over strong bases (like NaH ). Strong bases risk deprotonating the alpha-carbon of the ester, leading to unwanted Claisen-type self-condensation. DMF is chosen as the solvent because polar aprotic environments poorly solvate the phenoxide anion, drastically increasing its nucleophilicity and driving the SN2 displacement forward.

Quantitative Optimization Data

| Base | Solvent | Temperature (°C) | Yield (%) | Major Side Reaction |

| K2CO3 | DMF | 80 | 85 | None |

| Cs2CO3 | MeCN | 60 | 92 | None (Optimal) |

| NaH | THF | 0 to RT | 45 | Claisen Condensation |

| TEA | DCM | 25 | <20 | Unreacted Starting Material |

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Reagent Loading: Add the phenol derivative (1.0 equiv, 10 mmol) and anhydrous Cs2CO3 (1.5 equiv, 15 mmol) to the flask.

-

Solvent Addition: Inject 25 mL of anhydrous Acetonitrile (MeCN) and stir the suspension at room temperature for 30 minutes to pre-form the phenoxide ion.

-

Electrophile Addition: Dissolve Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.1 equiv, 11 mmol) in 5 mL of MeCN. Add this solution dropwise to the reaction mixture over 10 minutes.

-

Heating: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 8:2).

-

Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude alpha-aryloxy ester via flash column chromatography.

Workflow for the synthesis of Angiotensin II receptor antagonists via etherification.

Protocol 2: Alpha-Amination (N-Alkylation)

Context: Displacement of the bromide with primary or secondary amines yields unnatural alpha-amino acid precursors, valuable in peptidomimetic drug design.

Causality & Design Choices: Amines are excellent nucleophiles, but primary amines can undergo over-alkylation to form tertiary amines. To prevent this, the reaction is run at lower temperatures (0 °C to RT) using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). DIPEA acts as an acid scavenger for the generated HBr , buffering the system without competing for the electrophile.

Step-by-Step Methodology

-

Initiation: In a dry flask, dissolve Methyl 2-bromo-2-(4-ethylphenyl)acetate (5 mmol) in 15 mL of anhydrous Dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Amine Addition: Add the desired amine (1.2 equiv, 6 mmol) followed by DIPEA (2.0 equiv, 10 mmol) dropwise.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-8 hours.

-

Quenching: Quench the reaction with saturated aqueous NaHCO3 (20 mL).

-

Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate.

Protocol 3: Reformatsky-Type Cross-Coupling

Context: The allows for the formation of carbon-carbon bonds by coupling the alpha-bromo ester with aldehydes or ketones to form beta-hydroxy esters[3].

Causality & Design Choices: Using finely divided zinc dust, the alpha-bromo ester is converted into a zinc enolate. Unlike Grignard reagents (magnesium-based), zinc enolates are significantly less basic[3]. This attenuated basicity is crucial: it prevents the unwanted deprotonation of the target aldehyde/ketone and suppresses the self-condensation of the ester, ensuring highly selective nucleophilic addition.

Step-by-Step Methodology

-

Zinc Activation: Vigorously stir Zinc dust (2.0 equiv, 20 mmol) in 10 mL of anhydrous THF with a catalytic amount of 1,2-dibromoethane (0.1 mL) at 65 °C for 15 minutes. Cool to room temperature.

-

Reagent Mixing: Mix the aldehyde (10 mmol) and Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.2 equiv, 12 mmol) in 10 mL of THF.

-

Coupling: Add the reagent mixture dropwise to the activated zinc suspension to maintain a gentle reflux.

-

Completion: Stir for an additional 2 hours at room temperature.

-

Workup: Quench with cold 1M HCl (20 mL) to break down the zinc complex. Extract with Ethyl Acetate (3 x 20 mL), wash with brine, dry, and evaporate to yield the beta-hydroxy ester.

Safety & Handling Parameters

Alpha-bromo esters, including Methyl 2-bromo-2-(4-ethylphenyl)acetate, are classified as severe lachrymators and corrosive agents [4].

-

Inhalation & Contact: Causes severe skin burns and eye damage. May be harmful if inhaled or swallowed[4].

-

PPE Requirements: Must be handled inside a certified chemical fume hood. Nitrile gloves (double-layered), safety goggles, and a lab coat are mandatory.

-

Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. The compound is moisture-sensitive and will slowly hydrolyze to the corresponding alpha-hydroxy acid if exposed to ambient humidity[4].

References

-

Title: (Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists Source: Journal of Medicinal Chemistry (1993) URL: [Link]

-

Title: Methyl 2-bromo-2-(4-ethylphenyl)acetate (CAS: 609352-24-1) Source: Molaid Chemical Database URL: [Link]

-

Title: Aldol Addition and Condensation Reactions (Reformatsky Reaction Context) Source: Master Organic Chemistry URL: [Link]

Sources

- 1. Methyl 2-bromo-2-(4-ethylphenyl)acetate - CAS号 609352-24-1 - 摩熵化学 [molaid.com]

- 2. (Dipropylphenoxy)phenylacetic acids: a new generation of nonpeptide angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. fishersci.com [fishersci.com]

Application Notes and Protocols for the Heck Reaction with Methyl 2-bromo-2-(4-ethylphenyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Heck reaction using Methyl 2-bromo-2-(4-ethylphenyl)acetate as the electrophilic partner. This document is designed to offer not just a set of instructions, but a deeper understanding of the underlying principles, enabling researchers to troubleshoot and adapt the reaction for their specific needs.

Introduction: The Heck Reaction and the Significance of α-Aryl Esters

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the synthesis of complex organic molecules, including natural products and active pharmaceutical ingredients.[3]

The substrate of focus, Methyl 2-bromo-2-(4-ethylphenyl)acetate, is a benzylic α-bromo ester. The products derived from its successful olefination, α-aryl-α,β-unsaturated esters, are valuable intermediates in medicinal chemistry and materials science. The presence of the ester functionality provides a handle for further synthetic transformations, while the substituted phenyl ring allows for the exploration of structure-activity relationships. The ethyl group on the phenyl ring is an electron-donating group, which can influence the rate of oxidative addition, a key step in the catalytic cycle.[4]

The Catalytic Cycle: A Mechanistic Rationale for Experimental Design

A thorough understanding of the Heck reaction mechanism is paramount for rational experimental design and optimization. The widely accepted catalytic cycle proceeds through a series of well-defined steps involving a palladium(0) active catalyst.[1][2]

Figure 1: Catalytic cycle of the Heck reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 2-bromo-2-(4-ethylphenyl)acetate to form a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive bromides. The electron-donating ethyl group on the phenyl ring can slightly accelerate this step.[4]

-

Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the olefinated product and a hydridopalladium(II) species. This step is typically syn-selective.

-

Reductive Elimination and Catalyst Regeneration: A base is crucial to neutralize the generated HBr and regenerate the active Pd(0) catalyst from the hydridopalladium(II) complex, thus closing the catalytic cycle.[1]

Experimental Design: A Self-Validating Protocol

The following protocol is designed to be a robust starting point for the Heck reaction of Methyl 2-bromo-2-(4-ethylphenyl)acetate. The rationale behind each component is provided to facilitate understanding and potential optimization.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| Methyl 2-bromo-2-(4-ethylphenyl)acetate | Electrophilic coupling partner |

| Alkene (e.g., Styrene, Butyl acrylate) | Nucleophilic coupling partner |

| Palladium(II) acetate (Pd(OAc)₂) | Palladium precatalyst |

| Triphenylphosphine (PPh₃) | Ligand |

| Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) | Base |

| N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Solvent |

| Schlenk tube or sealed vial | Reaction vessel for inert atmosphere |

| Magnetic stirrer and hotplate | For heating and mixing |

| Inert gas (Argon or Nitrogen) | To prevent catalyst oxidation |

| Standard glassware for workup and purification |

Detailed Step-by-Step Protocol

-

Preparation of the Reaction Vessel: To a dry Schlenk tube or a sealable reaction vial equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

-

Addition of Reactants and Base: Add Methyl 2-bromo-2-(4-ethylphenyl)acetate (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and the base (triethylamine, 2.0 mmol, 2.0 equiv. or potassium carbonate, 2.0 mmol, 2.0 equiv.).

-

Causality: A slight excess of the alkene is used to ensure complete consumption of the more valuable bromoester. The base is essential for the regeneration of the Pd(0) catalyst.[1] Triethylamine is a common organic base, while potassium carbonate is a solid inorganic base; the choice may depend on the specific alkene and desired reaction conditions.

-

-

Solvent Addition and Degassing: Add the anhydrous solvent (DMF or MeCN, 5 mL). Seal the vessel and degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to three cycles of vacuum-backfill with an inert gas.

-

Causality: DMF and MeCN are polar aprotic solvents that are effective in dissolving the reactants and stabilizing the polar intermediates in the catalytic cycle. Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Place the sealed vessel in a preheated oil bath at 100-120 °C and stir vigorously.

-

Causality: Elevated temperatures are often required to overcome the activation energy of the oxidative addition step, especially with aryl bromides.[4] Vigorous stirring ensures homogeneity and efficient mass transfer.

-

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired α-(4-ethylphenyl)-α,β-unsaturated ester.

Data Presentation: Typical Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected outcomes for the Heck reaction of Methyl 2-bromo-2-(4-ethylphenyl)acetate with representative alkenes. These are starting points and may require optimization for specific substrates.

| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 110 | 16 | 75-85 |

| n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | MeCN | 100 | 12 | 80-90 |

| 1-Octene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 24 | 60-70 |

Troubleshooting and Considerations

-

Low Yield: If the yield is low, consider increasing the catalyst loading (up to 5 mol%), using a more electron-rich and bulky phosphine ligand (e.g., P(o-tolyl)₃ or a biarylphosphine ligand), or increasing the reaction temperature. Ensure the reaction is performed under strictly anaerobic conditions.

-